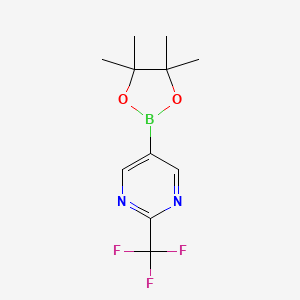![molecular formula C14H27N3O2 B6206302 tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate CAS No. 2348320-69-2](/img/no-structure.png)
tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate, commonly known as TPC, is a tertiary amine compound that has been studied extensively in recent years. It has been used in a variety of scientific research applications, as well as in laboratory experiments. This article will provide an overview of the synthesis method for TPC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
TPC has been used in a variety of scientific research applications, such as in the study of enzyme activity, protein-protein interactions, and drug delivery. It has also been used to study the structure and function of enzymes, as well as to investigate the mechanism of action of drugs. In addition, TPC has been used in the development of novel therapeutic agents and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
TPC has been shown to act as a competitive inhibitor of enzymes, such as tyrosine kinase, cyclooxygenase, and phosphodiesterase. It binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme’s activity. In addition, TPC has been shown to modulate the activity of certain proteins, such as the transcription factor NF-κB, and to interact with other proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
TPC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in signal transduction pathways, such as tyrosine kinase, cyclooxygenase, and phosphodiesterase. In addition, TPC has been shown to modulate the activity of transcription factors, such as NF-κB, and to interact with other proteins involved in signal transduction pathways. Furthermore, it has been shown to have anti-inflammatory and anti-cancer effects, as well as to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
TPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. In addition, it is non-toxic and has a low molecular weight, which makes it ideal for use in biochemical and physiological studies. However, TPC is a relatively new compound and there is limited information available about its effects on biological systems.
Future Directions
The potential applications of TPC are vast and there are numerous directions for future research. These include further investigation into the mechanism of action of TPC, as well as the development of novel therapeutic agents based on TPC. Additionally, further research into the biochemical and physiological effects of TPC could lead to the development of new drugs and treatments. Finally, further research into the synthesis of TPC could lead to the development of more efficient and cost-effective methods.
Synthesis Methods
TPC is synthesized through a two-step process. First, the piperazine ring is constructed from the reaction of ethylenediamine and acetic anhydride. This is followed by the addition of tert-butyl bromide to the piperazine to form the TPC product. The reaction is conducted in an aqueous solution of sodium hydroxide and the product is then isolated and purified.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate involves the reaction of tert-butyl (2R)-2-aminopyrrolidine-1-carboxylate with piperazine in the presence of a suitable solvent and reagents.", "Starting Materials": [ "tert-butyl (2R)-2-aminopyrrolidine-1-carboxylate", "piperazine", "suitable solvent", "reagents" ], "Reaction": [ "Dissolve tert-butyl (2R)-2-aminopyrrolidine-1-carboxylate in a suitable solvent.", "Add piperazine to the reaction mixture.", "Stir the reaction mixture at room temperature for a suitable period of time.", "Isolate the product by filtration or other suitable means.", "Purify the product by recrystallization or other suitable means." ] } | |
CAS RN |
2348320-69-2 |
Molecular Formula |
C14H27N3O2 |
Molecular Weight |
269.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



